molecular formula C20H16F3N3O B2991037 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one CAS No. 1024537-54-9

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one

Cat. No.: B2991037
CAS No.: 1024537-54-9
M. Wt: 371.363
InChI Key: VMQHZGVLTIHDDQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is a complex organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a pyridyl group attached to an indeno-pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno-pyrazolone core, followed by the introduction of the tert-butyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like DMF, dichloromethane, and ethanol. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of the trifluoromethyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-1-(5-(trifluoromethyl)phenyl)indeno[2,3-D]pyrazol-4-one
  • 3-(Tert-butyl)-1-(2-pyridyl)indeno[2,3-D]pyrazol-4-one

Uniqueness

Compared to similar compounds, 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is unique due to the presence of both the trifluoromethyl and pyridyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-tert-butyl-1-[5-(trifluoromethyl)pyridin-2-yl]indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c1-19(2,3)18-15-16(12-6-4-5-7-13(12)17(15)27)26(25-18)14-9-8-11(10-24-14)20(21,22)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHZGVLTIHDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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